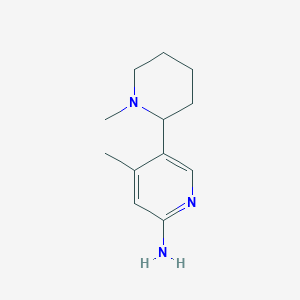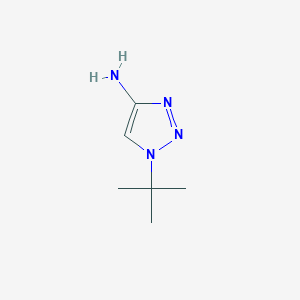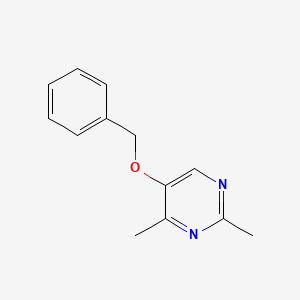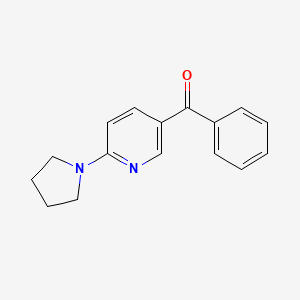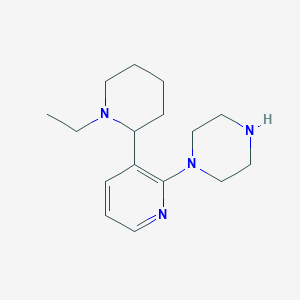
2-Cyclopropyl-6-(3-methoxyphenyl)pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-6-(3-methoxyphenyl)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a cyclopropyl group and a methoxyphenyl group attached to the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-(3-methoxyphenyl)pyrimidin-4-ol typically involves the following steps:
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors such as amidines and β-diketones.
Methoxyphenyl Group Introduction: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using methoxybenzene and suitable electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
2-Cyclopropyl-6-(3-methoxyphenyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
科学的研究の応用
2-Cyclopropyl-6-(3-methoxyphenyl)pyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
作用機序
The mechanism of action of 2-Cyclopropyl-6-(3-methoxyphenyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
4-Cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine: This compound shares a similar pyrimidine core but differs in the substituents attached to the ring.
2-Cyclopropyl-6-(3-methoxyphenyl)pyrimidin-4-amine: Similar structure with an amine group instead of a hydroxyl group.
Uniqueness
2-Cyclopropyl-6-(3-methoxyphenyl)pyrimidin-4-ol is unique due to the specific combination of the cyclopropyl, methoxyphenyl, and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H14N2O2 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC名 |
2-cyclopropyl-4-(3-methoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H14N2O2/c1-18-11-4-2-3-10(7-11)12-8-13(17)16-14(15-12)9-5-6-9/h2-4,7-9H,5-6H2,1H3,(H,15,16,17) |
InChIキー |
UJGKDQVLDIZCSA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=CC(=O)NC(=N2)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


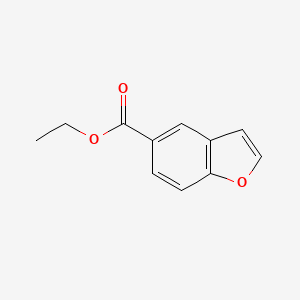
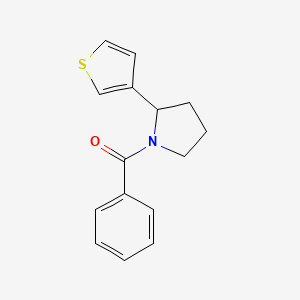

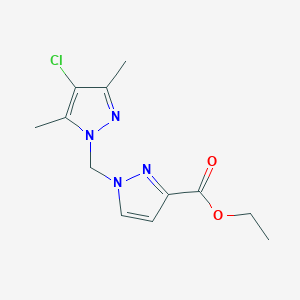
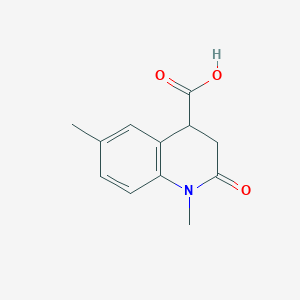
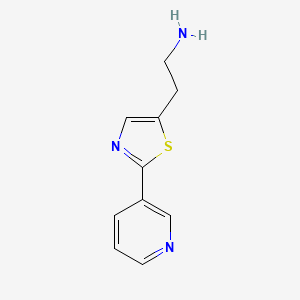
![cis-Ethyl 5,5-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15058542.png)
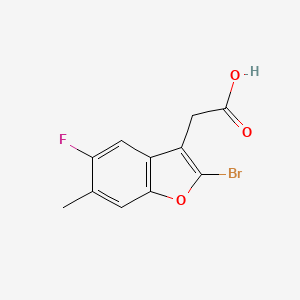
![7-Nitrobenzo[d]oxazole](/img/structure/B15058568.png)
